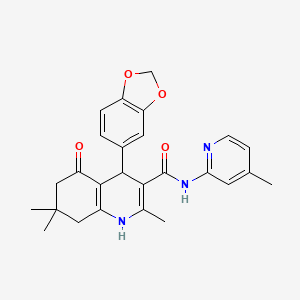

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Description

4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic hexahydroquinoline derivative characterized by a 1,3-benzodioxol-5-yl substituent at the 4-position of the quinoline core. This compound belongs to a class of molecules with a hexahydroquinoline scaffold, which is structurally related to 1,4-dihydropyridines (DHPs) known for their calcium channel modulation and diverse biological activities . The benzodioxole moiety is a pharmacophoric feature often associated with enhanced metabolic stability and receptor binding affinity in medicinal chemistry .

Properties

CAS No. |

362486-86-0 |

|---|---|

Molecular Formula |

C26H27N3O4 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |

InChI |

InChI=1S/C26H27N3O4/c1-14-7-8-27-21(9-14)29-25(31)22-15(2)28-17-11-26(3,4)12-18(30)24(17)23(22)16-5-6-19-20(10-16)33-13-32-19/h5-10,23,28H,11-13H2,1-4H3,(H,27,29,31) |

InChI Key |

MMYIHWJFFGRXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, pyridine derivatives, and various reagents to introduce the quinoline core and other functional groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the benzodioxole moiety have been reported to possess antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes. Preliminary studies suggest that the compound may exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives has been explored extensively. These compounds are believed to mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific compound may contribute to neuroprotection through antioxidant mechanisms or by modulating neurotransmitter systems .

Pain Management

Quinoline derivatives are often investigated for their analgesic properties. The compound's structural characteristics may allow it to interact with pain receptors or modulate pain pathways effectively. Some studies have indicated that similar compounds can alleviate pain through central nervous system mechanisms .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Compounds like 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or reduced toxicity .

Structure-Activity Relationship (SAR) Studies

Investigating the structure-activity relationships of similar compounds can provide insights into optimizing the efficacy and safety profiles of new derivatives. SAR studies help identify which functional groups contribute most significantly to biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways and result in therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

- Core: Hexahydroquinoline (5-oxo-1,4,5,6,7,8-hexahydroquinoline) with a partially saturated bicyclic system.

- Substituents: 4-Position: 1,3-Benzodioxol-5-yl group (electron-rich aromatic system with two oxygen atoms in a dioxole ring). 2- and 7-Positions: Methyl groups (steric and electronic modulation).

Molecular Formula : Estimated as C₂₆H₂₅N₃O₄ (based on structural analogs in and ).

Molecular Weight : ~479.5 g/mol (calculated from formula).

Comparison with Similar Compounds

The target compound shares structural homology with several hexahydroquinoline and tetrahydroquinoline derivatives.

Structural and Functional Group Comparisons

Benzodioxol vs. Chlorophenyl Groups

- The 1,3-benzodioxol-5-yl group in the target compound provides a planar, electron-rich aromatic system, which may improve binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) compared to the 3-chlorophenyl group in .

Amide Side Chain Variations

Polymorphism and Crystallography

- highlights that substituents like hydroxy or methoxy groups can induce polymorphism, affecting solubility and bioavailability. The benzodioxol group’s rigidity may reduce polymorphic forms compared to flexible substituents like methoxy . Structural characterization of analogs (e.g., ) often employs SHELXL and OLEX2 for crystallographic refinement, suggesting similar methods apply to the target compound .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core structure with various functional groups that may contribute to its biological activity. The presence of the benzodioxole moiety is particularly noteworthy due to its known pharmacological properties.

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized to interact with various biological targets such as enzymes and receptors involved in critical cellular pathways. The structure allows for high-affinity binding to these targets, which may modulate their activity and lead to various biological effects.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to the target compound exhibit significant antitumor properties. For instance:

- Case Study : A series of carbazole derivatives were evaluated for their antitumor activity against human tumor cell lines. Among them, specific analogs demonstrated potent activity against multiple cancer types, suggesting a potential pathway for the target compound's efficacy in cancer treatment .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

- Monoamine Oxidase (MAO) Inhibition : Similar compounds have shown inhibitory effects on MAO-A and MAO-B. For example, piperine derivatives were found to inhibit MAO with varying degrees of potency. This suggests that the target compound may also possess similar enzyme inhibition properties, which could be beneficial in treating neurological disorders .

Research Findings

Safety and Toxicity

While exploring the biological activity of this compound, safety profiles are crucial. Initial evaluations suggest that compounds with similar structures may exhibit toxic effects under certain conditions. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.